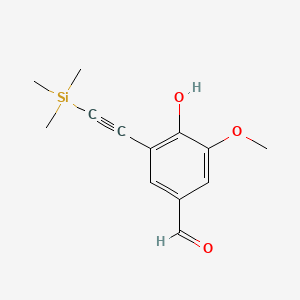
4-Hydroxy-3-methoxy-5-((trimethylsilyl)ethynyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-3-methoxy-5-[2-(trimethylsilyl)ethynyl]Benzaldehyde: is an organic compound with the molecular formula C13H16O3Si and a molecular weight of 248.35 g/mol . This compound is characterized by the presence of a benzaldehyde core substituted with hydroxy, methoxy, and trimethylsilyl-ethynyl groups. These functional groups confer unique chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-methoxy-5-[2-(trimethylsilyl)ethynyl]Benzaldehyde can be achieved through a multi-step process involving the following key steps :
Starting Material: The synthesis begins with 4-bromobenzaldehyde.
Sonogashira Coupling Reaction: The 4-bromobenzaldehyde is reacted with (trimethylsilyl)ethynyl in the presence of a palladium catalyst (such as palladium (II) acetate) and a base (such as triphenylphosphine) in anhydrous triethylamine under an inert atmosphere (argon).
Hydrolysis: The resulting intermediate is then subjected to hydrolysis to yield the final product, 4-hydroxy-3-methoxy-5-[2-(trimethylsilyl)ethynyl]Benzaldehyde.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions: 4-hydroxy-3-methoxy-5-[2-(trimethylsilyl)ethynyl]Benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl-ethynyl group can undergo substitution reactions, such as desilylation, to yield the corresponding ethynyl derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Desilylation can be achieved using fluoride sources such as tetrabutylammonium fluoride (TBAF).
Major Products Formed:
Oxidation: 4-hydroxy-3-methoxy-5-[2-(trimethylsilyl)ethynyl]benzoic acid.
Reduction: 4-hydroxy-3-methoxy-5-[2-(trimethylsilyl)ethynyl]benzyl alcohol.
Substitution: 4-hydroxy-3-methoxy-5-ethynylbenzaldehyde.
科学研究应用
Chemistry:
Synthetic Intermediate: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Biological Probes: The compound can be used as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry:
Material Science: The compound’s unique functional groups make it useful in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 4-hydroxy-3-methoxy-5-[2-(trimethylsilyl)ethynyl]Benzaldehyde is primarily determined by its functional groups:
Aldehyde Group: The aldehyde group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles.
Hydroxy and Methoxy Groups: These groups can engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s solubility and reactivity.
Trimethylsilyl-Ethynyl Group: This group can undergo desilylation, generating a reactive ethynyl group that can participate in further chemical transformations.
相似化合物的比较
- Methyl 3-hydroxy-4-[(trimethylsilyl)ethynyl]benzoate : This compound shares a similar structure but has a methyl ester group instead of an aldehyde group.
- 4-hydroxy-3-methoxybenzaldehyde (Vanillin) : This compound lacks the trimethylsilyl-ethynyl group but shares the hydroxy and methoxy substitutions on the benzaldehyde core.
Uniqueness: 4-hydroxy-3-methoxy-5-[2-(trimethylsilyl)ethynyl]Benzaldehyde is unique due to the presence of the trimethylsilyl-ethynyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs.
属性
分子式 |
C13H16O3Si |
|---|---|
分子量 |
248.35 g/mol |
IUPAC 名称 |
4-hydroxy-3-methoxy-5-(2-trimethylsilylethynyl)benzaldehyde |
InChI |
InChI=1S/C13H16O3Si/c1-16-12-8-10(9-14)7-11(13(12)15)5-6-17(2,3)4/h7-9,15H,1-4H3 |
InChI 键 |
KPVQWFFOGDVHIP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1O)C#C[Si](C)(C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide](/img/structure/B13919968.png)
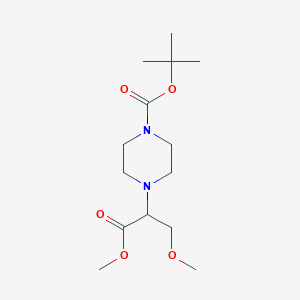
![7-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13919976.png)
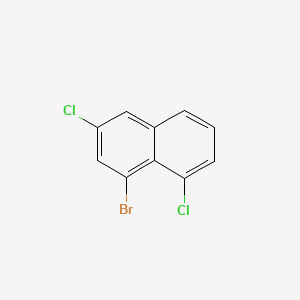
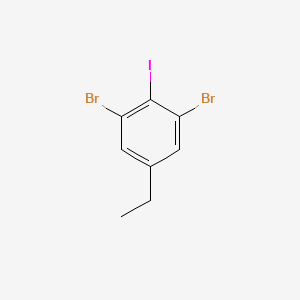
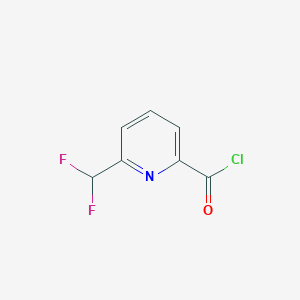
methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13919991.png)


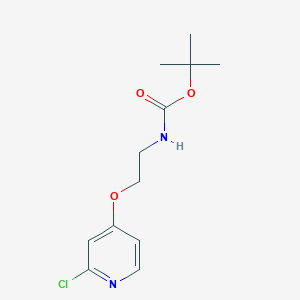
![3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13920010.png)
![[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl carbamimidothioate](/img/structure/B13920011.png)
